(2-phenylmethoxycyclobutyl)azanium;chloride
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Overview
Description
The compound with the identifier (2-phenylmethoxycyclobutyl)azanium;chloride is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-phenylmethoxycyclobutyl)azanium;chloride involves specific chemical reactions and conditions. The exact synthetic route and reaction conditions are typically detailed in scientific literature and patents. These methods often involve the use of specific reagents, catalysts, and controlled environmental conditions to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-phenylmethoxycyclobutyl)azanium;chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present in the compound and the reagents used.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway. These products can include derivatives with modified functional groups or entirely new chemical entities.
Scientific Research Applications
(2-phenylmethoxycyclobutyl)azanium;chloride has a wide range of applications in scientific research. It can be used as a reagent in chemical synthesis, a probe in biological studies, and a potential therapeutic agent in medicine. In chemistry, it may be used to study reaction mechanisms and develop new synthetic methodologies. In biology, it can be used to investigate cellular processes and molecular interactions. In medicine, it may have potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of (2-phenylmethoxycyclobutyl)azanium;chloride involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are typically elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to (2-phenylmethoxycyclobutyl)azanium;chloride can be identified through chemical databases such as PubChem. These compounds may share structural similarities and exhibit similar chemical properties.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. Comparing it with similar compounds can highlight its distinct features and potential advantages in various applications.
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique chemical properties and versatility make it a valuable tool in chemistry, biology, and medicine. Further research and development can uncover new uses and enhance our understanding of this compound’s capabilities.
Properties
IUPAC Name |
(2-phenylmethoxycyclobutyl)azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVMPQVTUIISOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1[NH3+])OCC2=CC=CC=C2.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1[NH3+])OCC2=CC=CC=C2.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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